

# PI3K gamma signaling pathway in cancer and immune evasion

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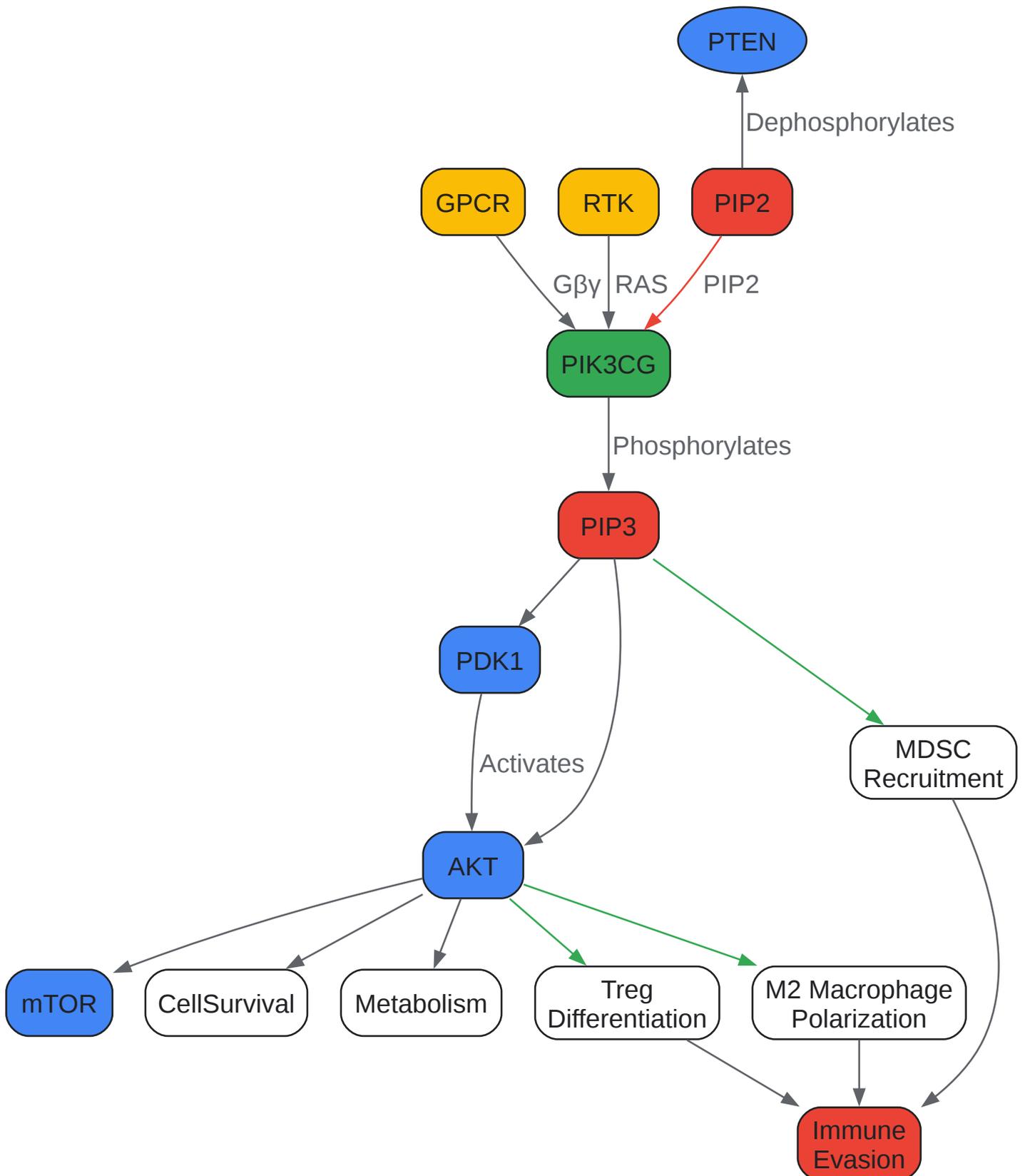
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## PI3K $\gamma$ Biology and Role in Immune Evasion

PI3K $\gamma$  is a Class IB phosphoinositide 3-kinase uniquely activated by G-protein-coupled receptors (GPCRs) and is highly expressed in myeloid and other hematopoietic cells [1] [2]. Its activation at the plasma membrane catalyzes the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger that initiates a downstream signaling cascade promoting cell growth, survival, and motility [3] [2].

A pivotal mechanism of PI3K $\gamma$  in cancer is its role in fostering an **immunosuppressive tumor microenvironment (TME)**. Research has shown that oncogenic activation of the related PI3K-alpha ( $\alpha$ ) isoform (via the PIK3CA H1047R mutation) promotes resistance to anti-PD-1 immunotherapy. This occurs through a cell-extrinsic mechanism: tumors with activated PI3K signaling showed a decreased number of tumor-fighting CD8<sup>+</sup> T cells and a significant increase in inhibitory myeloid-derived suppressor cells (MDSCs) [4]. Pharmacological or genetic inhibition of PI3K signaling reversed this effect, re-sensitizing tumors to checkpoint blockade [4]. Specifically for the PI3K $\gamma$  isoform, its activity in tumor-associated macrophages can switch them from an immunostimulatory to an immunosuppressive state. Inhibiting PI3K $\gamma$  promotes a pro-inflammatory TME and can synergize with immune checkpoint inhibitors to induce tumor regression [3].

The diagram below illustrates the core PI3K $\gamma$  signaling pathway and its impact on the tumor immune microenvironment.



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## Key Experimental Models and Protocols

Studying PI3K $\gamma$  requires robust *in vivo* and computational models to dissect its complex role in the TME.

### In Vivo Screening and Validation

A key methodology for identifying oncogenes involved in immune evasion involves an **in vivo expression screen** [4].

- **Library Transduction:** A library of known cancer-associated somatic mutations is cloned into a lentiviral vector (e.g., pLEX\_307/311) and used to transduce a mouse syngeneic tumor cell line (e.g., MC38 colon carcinoma).
- **In Vivo Selection:** Transduced tumor cells are pooled and implanted into immunocompetent mice, immunodeficient mice (e.g., Tcr $\alpha$  -/-), and immunocompetent mice treated with anti-PD-1 therapy.
- **Barcode Analysis:** After tumor growth, genomic DNA is extracted from harvested tumors, and the integrated ORF barcodes are amplified by PCR and sequenced. Comparing barcode abundance across different conditions (immunocompetent vs. deficient, with vs. without anti-PD-1) identifies genes that confer a selective growth advantage specifically under immune pressure [4].

For validation, candidate genes (e.g., the activating PI3K $\alpha$  mutation PIK3CA H1047R) are expressed in tumor cells. Researchers then analyze the tumor immune microenvironment by isolating tumor-infiltrating leukocytes via enzymatic digestion (collagenase P + DNase I) and performing flow cytometry or single-cell RNA sequencing to characterize immune cell populations (e.g., CD8+ T cells, MDSCs) [4].

### Computational Drug Repurposing

Integrated computational approaches are used to identify new PI3K $\gamma$  inhibitors.

- **QSAR Modeling:** A dataset of known PI3K $\gamma$  inhibitors is used to build a Quantitative Structure-Activity Relationship (QSAR) model. This model correlates molecular features (descriptors from SMILES notations and hydrogen-suppressed graphs) with biological activity (pIC50). The model is validated on split datasets to ensure predictive accuracy [5].

- **Virtual Screening:** The validated QSAR model screens a library of FDA-approved drugs to predict their pIC50 against PI3K $\gamma$ . High-scoring candidates (e.g., Epirubicin, Doxorubicin) undergo molecular docking to simulate their binding pose and affinity within the PI3K $\gamma$  ATP-binding pocket [5].
- **Validation:** Promising candidates are further validated using molecular dynamics simulations to assess the stability of the drug-target complex and calculate binding free energies ( $\Delta G_{\text{bind}}$ ) [5].

## Therapeutic Targeting and Clinical Landscape

Therapeutic inhibition of PI3K $\gamma$  is a promising strategy to counteract immune suppression and overcome resistance to checkpoint inhibitors [3].

**Duvelisib** is an FDA-approved dual PI3K $\delta/\gamma$  inhibitor for hematologic malignancies. Beyond its direct anti-cancer effects, it has been shown to inhibit PI3K/Akt/mTOR phosphorylation and reduce pulmonary fibrosis severity in models, indicating its broader immunomodulatory potential [3].

The clinical pipeline remains active, with numerous companies developing novel PI3K inhibitors. The table below summarizes key agents in development as of 2025.

Drug Name	Company	Phase	Key Indications/Target	Notes
<b>Inavolisib (GDC-0077)</b>	Genentech/Roche	Phase III	PIK3CA-mutated, HR+ HER2-metastatic breast cancer	Breakthrough Therapy Designation; combined with palbociclib & fulvestrant [6]
<b>BGB-10188</b>	BeiGene	Phase Ia	PI3K $\delta$ inhibitor; solid tumors combined with anti-PD-1 [6]	Presented Phase Ia data in 2024 [6]
<b>RLY-2608</b>	Relay Therapeutics	Phase I	PI3K $\alpha$ inhibitor; advanced solid tumors [6]	First reported mutant-selective PI3K $\alpha$ inhibitor [6]

Drug Name	Company	Phase	Key Indications/Target	Notes
Tenalisib	Rhizen Pharmaceuticals	Phase I/II	PI3K $\delta/\gamma$ inhibitor; hematologic malignancies [6]	-
STX-478	Eli Lilly	Preclinical/Phase I	-	-
OKI-219	OnKure Therapeutics	Preclinical/Phase I	-	-
Fimepinostat	Curis	Clinical Stage	-	-
Gedatolisib	Celcuity	Clinical Stage	-	-

## AI and Data Integration in PI3K Research

Advanced computational platforms are now being developed to accelerate PI3K pathway research. **AI-HOPE-PI3K** is an example of a conversational AI tool that integrates harmonized clinical and genomic data from sources like cBioPortal [7]. It allows researchers to use natural language queries to:

- Generate patient cohorts based on PI3K pathway alteration status.
- Perform survival analysis (Kaplan-Meier curves).
- Compare mutation frequencies across different demographic or molecular subgroups (e.g., early-onset vs. late-onset colorectal cancer) [7]. This facilitates real-time, pathway-specific analysis without requiring programming expertise, helping to uncover new biomarkers and prognostic associations [7].

## Conclusion and Future Directions

PI3K $\gamma$  signaling is a master regulator of immunosuppression in the tumor microenvironment, primarily by driving the recruitment and polarization of inhibitory myeloid cells like MDSCs and M2 macrophages. Targeting this pathway, especially through combination strategies with immune checkpoint blockade, represents a powerful therapeutic avenue. Future work will focus on developing more selective inhibitors,

identifying robust biomarkers for patient selection, and further elucidating the complex interplay between tumor cell-intrinsic PI3K signaling and the extrinsic immune environment.

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